trans-3-Amino-cyclohexanol hydrochloride

Catalog No.
S872527
CAS No.
124555-43-7
M.F
C6H13NO.ClH
M. Wt
151.636
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-Amino-cyclohexanol hydrochloride

Chiral resolution and oxidative instability reduce yields. trans-3-Aminocyclohexanol HCl (CAS 124555-43-7) provides the required 1,3-trans stereochemistry as a stable, soluble salt. • Directly accesses MLK-3 inhibitor geometry - eliminates racemic separation (

CAS Number

124555-43-7

Product Name

trans-3-Amino-cyclohexanol hydrochloride

IUPAC Name

(1S,3S)-3-aminocyclohexan-1-ol;hydrochloride

Molecular Formula

C6H13NO.ClH

Molecular Weight

151.636

InChI

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1

SMILES

C1CC(CC(C1)O)N.Cl

Synonyms

trans-3-Aminocyclohexanol hydrochloride, rel-(1R,3R)-3-Aminocyclohexanol hydrochloride, (1R,3R)-3-Aminocyclohexanol hydrochloride, trans-3-Hydroxycyclohexylamine hydrochloride, Cyclohexanol, 3-amino-, hydrochloride, (1R,3R)-rel-

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

trans-3-Amino-cyclohexanol hydrochloride (CAS 124555-43-7) is a bifunctional, stereospecific cyclic amino alcohol supplied as a room-temperature stable hydrochloride salt [1]. Characterized by a rigid cyclohexane ring with a 1,3-trans substitution pattern, this compound serves as a critical chiral building block in advanced pharmaceutical synthesis. The hydrochloride salt form is specifically procured to overcome the inherent limitations of the free base, offering enhanced aqueous solubility and robust resistance to aerial oxidation during long-term storage . By providing a pre-defined, rigid 3D scaffold, it enables the precise spatial orientation of pharmacophores required for complex target binding, making it an indispensable precursor for kinase inhibitors and asymmetric ligands.

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Substituting trans-3-aminocyclohexanol hydrochloride with generic alternatives introduces severe process inefficiencies and structural failures. Attempting to use a cheaper cis/trans racemic mixture requires extensive downstream resolution—such as enzymatic kinetic resolution or diastereomeric salt formation with chiral acids—which typically results in overall yields of the desired isomer falling below 15%, alongside significant solvent and time waste [1]. Substituting with the free base form compromises shelf-life due to rapid aerial oxidation and complicates aqueous-organic biphasic reactions due to lower water solubility. Furthermore, utilizing the more common 1,4-aminocyclohexanol alters the substituent vector from a 'meta-like' to a 'para-like' geometry, completely abolishing binding efficacy in scaffolds that specifically require the 1,3-trans spatial arrangement, such as Mixed Lineage Kinase 3 (MLK-3) inhibitors [2].

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Direct Procurement vs. Racemic Resolution

Procuring enantiopure or diastereopure trans-3-aminocyclohexanol directly bypasses the severe yield penalties associated with resolving cis/trans mixtures. Literature demonstrates that isolating a specific trans-isomer from a racemic mixture via enzymatic resolution or diastereomeric salt formation (e.g., using mandelic acid) is highly inefficient [1]. For example, multi-step resolution routes often yield the desired pure 3-aminocyclohexanol isomer at only 4.8% to 10% overall yield [1]. By procuring the pre-resolved trans-hydrochloride salt, process chemists eliminate these low-yielding, labor-intensive purification steps, ensuring 100% of the starting material is the desired stereoisomer.

Evidence DimensionOverall yield of desired trans-isomer
Target Compound Data100% (Direct procurement of pure trans-HCl salt)
Comparator Or Baseline~4.8% to 10% yield (Isolation from cis/trans racemic mixture via resolution)
Quantified Difference>10-fold increase in usable stereoisomer yield per mass of starting material
ConditionsPreparative-scale synthesis and isolation (enzymatic kinetic resolution or mandelic acid salt formation)

Bypassing complex chiral resolution steps drastically reduces API synthesis time and raw material waste, directly lowering the cost of goods in pharmaceutical manufacturing.

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Storage Stability: Hydrochloride Salt vs. Free Base

The physical form of the amino alcohol significantly impacts its viability for high-throughput and long-term synthesis campaigns. The free base of trans-3-aminocyclohexanol is susceptible to aerial oxidation and often requires strict inert atmosphere storage to prevent degradation [1]. In contrast, trans-3-aminocyclohexanol hydrochloride is a stable crystalline solid that resists oxidation at room temperature[1]. This salt form also provides significantly higher aqueous solubility, which is advantageous for biphasic reaction setups and straightforward product isolation via simple pH adjustment.

Evidence DimensionOxidative stability and storage requirements
Target Compound DataStable against aerial oxidation; standard room temperature storage
Comparator Or BaselineFree base trans-3-aminocyclohexanol (Prone to aerial oxidation; requires inert atmosphere)
Quantified Difference100% reduction in inert-gas storage requirements and prevention of baseline oxidative degradation
ConditionsLong-term laboratory storage and ambient handling

Procuring the hydrochloride salt minimizes material degradation and eliminates the need for specialized storage, ensuring reproducible purity across multiple synthetic runs.

1,3-trans vs. 1,4-trans Kinase Inhibitor Scaffolds

The specific 1,3-trans substitution pattern provides a distinct spatial vector that cannot be replicated by more common isomers. In the development of Mixed Lineage Kinase 3 (MLK-3) inhibitors—which are targeted for neuroinflammatory diseases and HIV-1 associated neurocognitive disorders—the trans-3-aminocyclohexanol moiety is explicitly required to achieve the correct binding conformation [1]. Substituting with trans-4-aminocyclohexanol changes the functional group trajectory from a 1,3-relationship to a linear 1,4-relationship, causing steric clashes and failing to engage the target kinase pocket [1].

Evidence DimensionPharmacophore vector geometry and target fit
Target Compound Data1,3-trans geometry (successfully engages MLK-3 binding pocket)
Comparator Or Baseline1,4-trans geometry (fails to achieve required spatial orientation)
Quantified DifferenceBinary shift from target engagement (1,3-trans) to complete structural incompatibility (1,4-trans)
ConditionsStructure-activity relationship (SAR) studies in MLK-3 inhibitor synthesis

For drug discovery programs targeting specific kinase pockets, the exact 1,3-trans geometry is non-negotiable for achieving therapeutic efficacy.

MLK-3 Inhibitor Synthesis

Because of its precise 1,3-trans geometry, this compound is the mandatory building block for synthesizing imidazopyridine-based MLK-3 inhibitors [1]. These inhibitors are actively researched for treating neuroinflammatory conditions, multiple sclerosis, and HIV-1 associated neurocognitive disorders, where the specific spatial arrangement of the amino and hydroxyl groups is required for kinase pocket binding [1].

Asymmetric Chiral Auxiliaries and Ligands

The rigid cyclohexane chair conformation and defined trans stereochemistry make this compound an excellent precursor for chiral ligands used in asymmetric catalysis. Procuring the pure hydrochloride salt ensures that the resulting catalysts maintain high enantiomeric excess (ee) without the risk of baseline contamination from cis-isomers or degradation products [2].

High-Throughput Library Synthesis

In automated medicinal chemistry workflows, precursor stability and solubility are paramount. The high aqueous solubility and oxidative resistance of the hydrochloride salt allow for reliable, reproducible N-acylation, reductive amination, and cross-coupling reactions across large compound libraries, avoiding the inconsistent yields often seen when using the unstable free base [2].

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